(+-)-Sinactine

Description

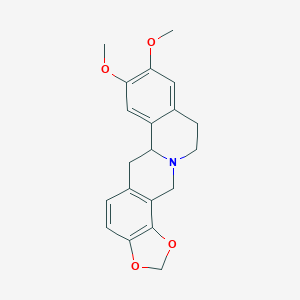

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

16,17-dimethoxy-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-22-18-8-13-5-6-21-10-15-12(3-4-17-20(15)25-11-24-17)7-16(21)14(13)9-19(18)23-2/h3-4,8-9,16H,5-7,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWEHVAXMSWXKRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C5=C(C=C4)OCO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50959635 | |

| Record name | 8,9-Dimethoxy-6,11,12,14-tetrahydro-2H,6aH-[1,3]dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50959635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38853-67-7 | |

| Record name | (±)-Sinactine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38853-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sinactin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038853677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8,9-Dimethoxy-6,11,12,14-tetrahydro-2H,6aH-[1,3]dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50959635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(±)-Sinactine: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)-Sinactine is a protoberberine alkaloid that has garnered interest within the scientific community for its potential pharmacological activities. As a member of the isoquinoline alkaloid family, it is found in a variety of plant species, particularly within the genera Corydalis and Stephania. This technical guide provides an in-depth overview of the natural sources of (±)-sinactine and details the methodologies for its extraction, isolation, and purification. The information is compiled from various scientific sources to aid researchers in obtaining this compound for further study and drug development endeavors.

Natural Sources of (±)-Sinactine

(±)-Sinactine has been identified in several plant species, primarily belonging to the Papaveraceae and Menispermaceae families. The table below summarizes the plant species reported to contain (±)-sinactine.

| Plant Species | Family | Plant Part |

| Corydalis hendersonii | Papaveraceae | Whole Plant |

| Corydalis thyrsiflora | Papaveraceae | Whole Plant[1] |

| Corydalis saxicola | Papaveraceae | Whole Plant |

| Corydalis impatiens | Papaveraceae | - |

| Corydalis dasyptera | Papaveraceae | - |

| Corydalis marschalliana | Papaveraceae | - |

| Corydalis cava | Papaveraceae | - |

| Stephania sinica | Menispermaceae | Roots[2] |

| Cocculus pendulus | Menispermaceae | - |

Isolation and Purification of (±)-Sinactine: Experimental Protocols

The isolation of (±)-sinactine from its natural sources typically involves a multi-step process encompassing extraction, acid-base partitioning to isolate the alkaloid fraction, and chromatographic purification. The following sections detail a generalized experimental workflow based on established methods for isolating protoberberine alkaloids from Corydalis and Stephania species.

Extraction of Total Alkaloids

The initial step involves the extraction of all alkaloids from the dried and powdered plant material.

Methodology:

-

Maceration/Reflux Extraction: The dried and powdered plant material (e.g., whole plant of Corydalis species or roots of Stephania sinica) is extracted exhaustively with an organic solvent. Ethanol (70-95%) or methanol are commonly used.[2][3] The extraction can be performed by maceration at room temperature for several days or by heating under reflux for several hours to enhance efficiency.[3]

-

Solvent Evaporation: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Acid-Base Partitioning for Alkaloid Enrichment

This crucial step separates the basic alkaloids from neutral and acidic compounds present in the crude extract.

Methodology:

-

Acidification: The crude extract is suspended in an acidic aqueous solution (e.g., 1-5% hydrochloric acid or sulfuric acid).[4] This protonates the nitrogen atoms of the alkaloids, forming their water-soluble salts.

-

Removal of Non-Alkaloidal Components: The acidic solution is then washed with a non-polar organic solvent (e.g., diethyl ether or chloroform) to remove neutral and weakly acidic impurities, which remain in the organic phase.

-

Basification: The aqueous layer containing the protonated alkaloids is then made alkaline by the addition of a base, such as ammonium hydroxide or sodium hydroxide, to a pH of 9-10.[2] This deprotonates the alkaloids, rendering them soluble in organic solvents.

-

Extraction of Free Alkaloids: The basified aqueous solution is repeatedly extracted with an organic solvent like chloroform or dichloromethane. The organic layers containing the free alkaloids are combined.

-

Concentration: The organic solvent is evaporated under reduced pressure to yield the total alkaloid extract.

Chromatographic Purification of (±)-Sinactine

The total alkaloid extract is a complex mixture of various alkaloids. Column chromatography is the primary method used to isolate individual compounds like (±)-sinactine.

Methodology:

-

Column Preparation: A chromatographic column is packed with a stationary phase, typically silica gel or alumina.[2]

-

Sample Loading: The total alkaloid extract is dissolved in a minimal amount of the initial mobile phase solvent and loaded onto the column.

-

Elution: The alkaloids are separated by eluting the column with a solvent system of increasing polarity. A common solvent system is a gradient of chloroform and methanol or cyclohexane and ethyl acetate.[2]

-

Fraction Collection: Fractions of the eluate are collected sequentially.

-

Monitoring: The separation is monitored by thin-layer chromatography (TLC) analysis of the collected fractions. Fractions containing compounds with similar Rf values are pooled.

-

Isolation of (±)-Sinactine: The fractions identified as containing (±)-sinactine are combined and the solvent is evaporated.

-

Further Purification (Optional): If the isolated (±)-sinactine is not of the desired purity, it can be further purified by preparative high-performance liquid chromatography (prep-HPLC) or recrystallization.[5]

Recrystallization for Final Purification

Recrystallization is often employed as a final step to obtain highly pure crystalline (±)-sinactine.

Methodology:

-

Solvent Selection: The impure (±)-sinactine is dissolved in a minimal amount of a hot solvent in which it is highly soluble.

-

Cooling: The solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of (±)-sinactine decreases, leading to the formation of crystals.

-

Filtration: The purified crystals are collected by filtration.

-

Drying: The crystals are washed with a small amount of cold solvent and then dried to remove any residual solvent.

Quantitative Data

Quantitative data on the yield and purity of (±)-sinactine from its natural sources is not extensively reported in the literature. The concentration of individual alkaloids can vary significantly depending on the plant species, geographical location, and time of harvest. However, studies on related alkaloids from Corydalis species provide some insight into potential yields. For instance, a study on Corydalis yanhusuo reported the total alkaloid content to be over 50% of the purified extract, with individual major alkaloids present at concentrations ranging from approximately 2% to 14%.[3]

| Parameter | Corydalis yanhusuo (Total Alkaloids)[3] |

| Total Alkaloid Content in Purified Extract | > 50% |

| (+)-Corydaline | 3.55% |

| Tetrahydropalmatine | 3.13% |

| Coptisine | 2.79% |

| Palmatine hydrochloride | 2.24% |

| Dehydrocorydaline | 13.11% |

| (R)-(+)-Corypalmine | 2.37% |

| Protopine | 2.71% |

| Glaucine | 14.03% |

Note: This table shows the content of major alkaloids in a purified extract of Corydalis yanhusuo and is provided for illustrative purposes, as specific quantitative data for (±)-sinactine is limited.

Visualizations

The following diagrams illustrate the key workflows for the isolation and purification of (±)-sinactine.

References

- 1. [Isoquinoline alkaloids from Corydalis thyrsiflora prain] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total alkaloids extraction of corydalis, its preparation method, medicine composition containing the total alkaloids extraction and application thereof - Eureka | Patsnap [eureka.patsnap.com]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Total Synthesis of (±)-Sinactine

Disclaimer: As of the current date, the natural biosynthetic pathway of (±)-sinactine has not been elucidated in published scientific literature. This guide details the chemical total synthesis of sinactine, providing a comprehensive overview for researchers, scientists, and drug development professionals. The methodologies presented are based on established synthetic organic chemistry principles.

The asymmetric total synthesis of (-)-sinactine, a tetrahydroprotoberberine alkaloid, has been achieved in a concise three-step process.[1][2][3] This approach utilizes a Pictet-Spengler reaction/Friedel-Crafts hydroxyalkylation/dehydration cascade followed by a final-step iridium-catalyzed enantioselective hydrogenation to establish the key stereocenter.[1][2]

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the total synthesis of (-)-sinactine.

| Step | Reaction | Starting Materials | Product | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Secondary Amine Hydrochloride Synthesis | Disubstituted Phenylethylamine | Secondary Amine Hydrochloride | High | N/A |

| 2 | Cascade Cyclization | Secondary Amine Hydrochloride, Disubstituted Benzaldehyde | Dihydroprotoberberine Intermediate | 85 | N/A |

| 3 | Asymmetric Hydrogenation | Dihydroprotoberberine Intermediate | (-)-Sinactine | 94 | 98 |

Experimental Protocols

Step 2: Cascade Cyclization via Pictet-Spengler Reaction/Friedel-Crafts Hydroxyalkylation/Dehydration

This key step involves the construction of the core tetracyclic structure of sinactine.[1]

-

Reaction Setup: A mixture of the secondary amine hydrochloride and a disubstituted benzaldehyde is prepared in a suitable solvent.

-

Catalyst: The reaction is catalyzed by an acid.

-

Procedure: The reaction mixture is heated to allow for the sequential Pictet-Spengler reaction, Friedel-Crafts hydroxyalkylation, and dehydration to proceed, forming the dihydroprotoberberine core structure.[1]

-

Workup and Purification: The reaction mixture is cooled, quenched, and the crude product is extracted. The organic layers are combined, dried, and concentrated. The resulting residue is purified by column chromatography to yield the dihydroprotoberberine intermediate.

Step 3: Iridium-Catalyzed Enantioselective Hydrogenation

This final step introduces the chirality at the C-14 position of the tetrahydroprotoberberine alkaloid.[1][2]

-

Catalyst Preparation: An iridium catalyst is generated in situ from a commercially available iridium precursor and a chiral ligand.

-

Reaction Conditions: The dihydroprotoberberine intermediate is dissolved in a solvent mixture (e.g., toluene/acetic acid) in a high-pressure autoclave. The iridium catalyst is added, and the vessel is charged with hydrogen gas to a high pressure (e.g., 80 atm).[4]

-

Procedure: The reaction is stirred at room temperature for an extended period (e.g., 3 days) until completion.[4]

-

Workup and Purification: The autoclave is carefully depressurized, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the final product, (-)-sinactine.

Visualizations

Caption: Total Synthesis Workflow for (-)-Sinactine.

References

(±)-Sinactine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)-Sinactine, also known as (±)-Tetrahydroepiberberine, is a naturally occurring protoberberine alkaloid found in various plant species. As a member of the isoquinoline alkaloid family, it has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and biological activities of (±)-Sinactine, with a focus on its potential as an antifungal and antiviral agent.

Chemical Structure and Physicochemical Properties

(±)-Sinactine is a tetracyclic isoquinoline alkaloid with the chemical formula C₂₀H₂₁NO₄[1]. Its structure features a fused ring system with methoxy and methylenedioxy functional groups.

Table 1: Physicochemical Properties of (±)-Sinactine

| Property | Value | Reference |

| IUPAC Name | 6,6a,11,14-tetrahydro-8,9-dimethoxy-12H-benzo[a]-1,3-benzodioxolo[4,5-g]quinolizine | [2] |

| Synonyms | (±)-Tetrahydroepiberberine, Sinactine | [2][3] |

| CAS Number | 38853-67-7 | [1] |

| Molecular Formula | C₂₀H₂₁NO₄ | [1] |

| Molecular Weight | 339.39 g/mol | [3] |

| Appearance | Light brown to brown crystalline solid | [3] |

| Melting Point | 175°C (recrystallized from ethanol) | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2][3] |

| SMILES | COC1=C(OC)C=C2C(C3N(CC2)CC4=CC=C5OCOC5=C43)=C1 | [2] |

| InChI Key | UWEHVAXMSWXKRW-UHFFFAOYSA-N | [2] |

Experimental Protocols

Total Synthesis of (-)-Sinactine

A concise asymmetric total synthesis of the (-)-enantiomer of Sinactine has been reported by Li, W., et al. (2021). The synthesis involves a three-step process starting from commercially available materials.

Experimental Workflow for the Total Synthesis of (-)-Sinactine

Caption: Workflow for the total synthesis of (-)-Sinactine.

Detailed Protocol:

The detailed experimental procedures, including reaction conditions, purification methods, and characterization data (NMR, HRMS), are available in the supporting information of the publication by Li, W., et al. in the Journal of Organic Chemistry, 2021, 86(12), 8143–8153[4][5]. The general steps are outlined below:

-

Synthesis of the Secondary Amine Hydrochloride: This step is achieved through a continuous flow reaction of a disubstituted phenylethylamine and a disubstituted benzaldehyde[4][5].

-

Construction of the Dihydroprotoberberine Core: The secondary amine hydrochloride undergoes a Pictet-Spengler reaction, followed by a Friedel-Crafts hydroxyalkylation and a dehydration cascade to form the tetracyclic dihydroprotoberberine core[4][5].

-

Enantioselective Hydrogenation: The final step involves an Iridium-catalyzed enantioselective hydrogenation to introduce the desired stereochemistry at the C-14 position, yielding (-)-Sinactine[4][5].

Biological Activities and Mechanism of Action

(±)-Sinactine, as a tetrahydroprotoberberine alkaloid, exhibits a range of biological activities, with its antifungal and antiviral properties being of particular interest.

Antifungal Activity

(±)-Sinactine has demonstrated activity against the fungal pathogen Candida albicans.

Table 2: Antifungal Activity of (±)-Sinactine

| Fungal Strain | Activity | Value | Reference |

| Candida albicans | Minimum Inhibitory Concentration (MIC) | 8 µg/mL | [2] |

The proposed mechanism of antifungal action for related protoberberine alkaloids, such as berberine, involves the disruption of the fungal cell membrane and the inhibition of ergosterol biosynthesis[6]. Furthermore, studies on berberine have indicated that its antifungal effects can be mediated through the modulation of the High-Osmolarity Glycerol (HOG) Mitogen-Activated Protein Kinase (MAPK) signaling pathway[7].

Antiviral Activity

(±)-Sinactine has shown inhibitory effects against the Parainfluenza-3 (PI-3) virus.

Table 3: Antiviral Activity of (±)-Sinactine

| Virus | Assay | Result | Concentration | Reference |

| Parainfluenza-3 (PI-3) Virus | Cytopathogenic Effect Inhibition | Inhibits viral effect in Vero cells | 16 µg/mL | [2] |

The antiviral mechanism of action for protoberberine alkaloids is believed to be multifactorial. Studies on the related compound berberine suggest that it can interfere with viral replication by modulating host cell signaling pathways, including the MEK-ERK and NF-κB pathways, which are often exploited by viruses for their propagation[8]. Berberine has also been shown to suppress the virus-induced inflammatory response by inhibiting the TLR7 signaling pathway[9].

Proposed Signaling Pathway Modulation

Based on the known mechanisms of the structurally related and well-studied alkaloid berberine, a proposed signaling pathway for the antifungal and antiviral effects of (±)-Sinactine is presented below. It is hypothesized that (±)-Sinactine may similarly modulate the MAPK and NF-κB signaling pathways to exert its biological effects.

Proposed Signaling Pathway for the Bioactivity of (±)-Sinactine

Caption: Proposed mechanism of action of (±)-Sinactine.

Conclusion

(±)-Sinactine is a promising natural product with demonstrated antifungal and antiviral activities. Its chemical structure is well-characterized, and a synthetic route for its enantioselective production has been established. While the precise molecular mechanisms of (±)-Sinactine are still under investigation, the known activities of related protoberberine alkaloids provide a strong foundation for future research. Further studies are warranted to fully elucidate its therapeutic potential and to explore its efficacy in preclinical and clinical settings. The data presented in this guide offer a valuable resource for researchers and drug development professionals interested in the further exploration of this compelling natural compound.

References

- 1. echemi.com [echemi.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Tetrahydroepiberberine, Sinactine | 38853-67-7 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Total Synthesis of (-)-Canadine, (-)-Rotundine, (-)-Sinactine, and (-)-Xylopinine Using a Last-Step Enantioselective Ir-Catalyzed Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Antifungal activity and potential mechanism of berberine hydrochloride against fluconazole-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiviral activity of berberine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-influenza activity of berberine improves prognosis by reducing viral replication in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of (±)-Sinactine: A Technical Guide for Researchers

Introduction: (±)-Sinactine is a racemic tetrahydroprotoberberine (THPB) alkaloid. While direct pharmacological data on (±)-Sinactine is limited in publicly accessible literature, its chemical classification as a THPB allows for a comprehensive inferred pharmacological profile based on the well-characterized activities of this structural class. THPB alkaloids are known to exhibit a wide range of effects on the central nervous system, primarily through interactions with dopaminergic, adrenergic, and serotonergic pathways. This guide provides an in-depth overview of the anticipated pharmacological properties of (±)-Sinactine, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows.

Core Pharmacological Profile (Inferred)

Based on the pharmacology of structurally related THPB alkaloids such as l-tetrahydropalmatine (l-THP), stepholidine, and canadine, (±)-Sinactine is predicted to be a modulator of several key neurotransmitter systems. The primary targets are expected to be dopamine and adrenergic receptors, with potential interactions at serotonin and sigma receptors.

Receptor Binding Affinity

The tetracyclic framework of THPBs is advantageous for affinity at dopamine and σ receptors. It is anticipated that (±)-Sinactine will display affinity for D1 and D2 dopamine receptors, likely acting as an antagonist, particularly at the D2 receptor[1]. Many THPBs also exhibit potent antagonism at α1-adrenoceptors[2]. The binding affinity of l-tetrahydropalmatine, a closely related compound, for various receptors provides a strong indication of the likely targets for (±)-Sinactine.

Table 1: Inferred Receptor Binding Profile of (±)-Sinactine based on l-tetrahydropalmatine Data

| Receptor Target | Predicted Affinity (Ki) | Predicted Activity | Reference Compound Data (l-THP) |

| Dopamine D1 | Moderate to High | Antagonist | Ki ≈ 124 nM[3] |

| Dopamine D2 | Moderate to High | Antagonist | Ki ≈ 388 nM[3] |

| Dopamine D3 | Low to Moderate | Antagonist | Low affinity[4] |

| α1-Adrenergic | High | Antagonist | pKi ≈ 5.54[2] |

| α2-Adrenergic | Moderate | Antagonist | Significant binding[5] |

| Serotonin 5-HT1A | Moderate | Modulator | Ki ≈ 340 nM[3] |

Functional Activity

The functional consequences of receptor binding are critical to understanding the pharmacological profile. For THPBs, this often translates to the modulation of second messenger systems and downstream signaling cascades.

-

Dopamine D2 Receptor Antagonism: As a likely D2 antagonist, (±)-Sinactine is expected to inhibit the reduction of cyclic AMP (cAMP) levels typically induced by D2 receptor agonists. This can be quantified using functional assays such as GTPγS binding and cAMP accumulation assays. Several THPB analogs have shown potent antagonistic activity at D2 receptors[6].

-

α1-Adrenoceptor Antagonism: Antagonism at α1-adrenoceptors would lead to the inhibition of phospholipase C activation and subsequent downstream signaling, such as inositol phosphate production and calcium mobilization. Racemic govadine and THP have been shown to be selective α1-adrenoceptor antagonists in vascular smooth muscle[7].

Potential Therapeutic Applications

The inferred pharmacological profile of (±)-Sinactine suggests several potential therapeutic applications, mirroring those of other well-studied THPB alkaloids.

Table 2: Potential Therapeutic Indications for (±)-Sinactine

| Therapeutic Area | Rationale | Supporting Evidence from Related Compounds |

| Analgesia | Modulation of dopaminergic and adrenergic pathways involved in pain perception. | l-THP is used as an analgesic.[7] |

| Sedation | Antagonism of central dopamine D2 receptors. | l-THP is used for its sedative and hypnotic properties.[4] |

| Anti-Addiction | Blockade of dopamine receptors in the brain's reward pathways. | l-THP shows potential in treating addiction to cocaine and opiates.[3] |

| Neuroprotection | Antioxidant properties and modulation of neuroinflammatory pathways. | Canadine has demonstrated antioxidant activity. |

Signaling Pathways and Experimental Workflows

To facilitate further research into the pharmacological profile of (±)-Sinactine, the following diagrams illustrate the key signaling pathways it is likely to modulate and the experimental workflows for its characterization.

Caption: Inferred signaling pathway for (±)-Sinactine at the Dopamine D2 receptor.

Caption: Proposed experimental workflow for characterizing (±)-Sinactine.

Detailed Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

Objective: To determine the binding affinity (Ki) of (±)-Sinactine for the human dopamine D2 receptor.

Materials:

-

HEK293 cells stably expressing the human dopamine D2 receptor.

-

Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Radioligand: [3H]-Spiperone (a D2 antagonist).

-

Non-specific binding control: Haloperidol (10 µM).

-

Glass fiber filters (GF/B).

-

Scintillation cocktail.

Procedure:

-

Membrane Preparation: Culture and harvest HEK293-D2 cells. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and store at -80°C.

-

Binding Reaction: In a 96-well plate, combine membrane homogenate (20-40 µg protein), a fixed concentration of [3H]-Spiperone (e.g., 0.2 nM), and varying concentrations of (±)-Sinactine (e.g., 0.1 nM to 10 µM) in assay buffer.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of (±)-Sinactine that inhibits 50% of specific [3H]-Spiperone binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay for Functional D2 Receptor Antagonism

Objective: To assess the functional antagonist activity of (±)-Sinactine at the dopamine D2 receptor by measuring G-protein activation.

Materials:

-

Membranes from cells expressing the dopamine D2 receptor.

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

GDP (10 µM).

-

[35S]GTPγS (0.1 nM).

-

Dopamine (D2 receptor agonist).

-

Non-specific binding control: unlabeled GTPγS (10 µM).

Procedure:

-

Reaction Setup: In a 96-well plate, pre-incubate membranes (10-20 µg protein) with varying concentrations of (±)-Sinactine for 15 minutes at 30°C in the assay buffer containing GDP.

-

Agonist Stimulation: Add a fixed concentration of dopamine (e.g., EC80) to the wells and incubate for another 15 minutes.

-

GTPγS Binding: Initiate the binding reaction by adding [35S]GTPγS and incubate for 60 minutes at 30°C.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of dopamine-stimulated [35S]GTPγS binding against the concentration of (±)-Sinactine to determine the IC50 value.

In Vivo Hot Plate Test for Analgesic Activity

Objective: To evaluate the potential central analgesic effects of (±)-Sinactine in a rodent model.

Materials:

-

Male Swiss Webster mice (20-25 g).

-

Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

(±)-Sinactine dissolved in a suitable vehicle (e.g., saline with 1% Tween 80).

-

Positive control: Morphine (10 mg/kg, i.p.).

-

Vehicle control.

Procedure:

-

Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

-

Baseline Latency: Place each mouse individually on the hot plate and record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

-

Drug Administration: Administer (±)-Sinactine (at various doses, e.g., 5, 10, 20 mg/kg, i.p.), morphine, or vehicle to different groups of mice.

-

Post-Treatment Latency: Measure the reaction latency on the hot plate at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

-

Data Analysis: Compare the post-treatment latencies to the baseline latencies for each group. A significant increase in latency compared to the vehicle group indicates an analgesic effect.

Conclusion

While direct experimental data on (±)-Sinactine is currently sparse, its classification as a tetrahydroprotoberberine alkaloid provides a strong foundation for predicting its pharmacological profile. It is anticipated to be a modulator of dopamine and adrenergic receptors, with potential applications as an analgesic, sedative, and anti-addictive agent. The experimental protocols and workflows outlined in this guide provide a comprehensive framework for the systematic characterization of (±)-Sinactine, which will be crucial for validating its therapeutic potential and elucidating its precise mechanisms of action. Further research is warranted to isolate or synthesize and pharmacologically evaluate (±)-Sinactine to confirm these inferred properties.

References

- 1. Recent development in studies of tetrahydroprotoberberines: mechanism in antinociception and drug addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]

- 4. Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of tetrahydroprotoberberines on dopamine D2 receptors in ventral tegmental area of rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analgesic Alkaloids Derived From Traditional Chinese Medicine in Pain Management - PMC [pmc.ncbi.nlm.nih.gov]

(±)-Sinactine: A Technical Guide to its Biological Activity Screening

Disclaimer: Direct biological activity data for (±)-Sinactine is limited in publicly available scientific literature. This guide leverages the extensive research conducted on Sinomenine , a structurally similar morphinan alkaloid, as a predictive model for the potential biological activities of (±)-Sinactine. The experimental protocols and data presented herein are based on studies of sinomenine and should be adapted and validated specifically for (±)-Sinactine in a laboratory setting.

Introduction

(±)-Sinactine is a morphinan alkaloid with a chemical structure that suggests a wide range of potential pharmacological activities. Its close structural analog, sinomenine, has been extensively studied and shown to possess significant anti-inflammatory, anti-tumor, neuroprotective, and immunosuppressive properties.[1][2][3][4] This technical guide provides a comprehensive overview of the potential biological activities of (±)-Sinactine, based on the known effects of sinomenine. It details experimental protocols for activity screening and presents quantitative data and signaling pathway diagrams to support further research and drug development efforts.

Anti-tumor Activity

Sinomenine has demonstrated potent cytotoxic effects against a variety of cancer cell lines, including those of the breast, lung, liver, and prostate.[1][3][4] The anti-tumor activity is often mediated through the induction of apoptosis and cell cycle arrest, involving key signaling pathways such as PI3K/Akt/mTOR, NF-κB, MAPK, and JAK/STAT.[1][3][4]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of sinomenine and its derivatives against various cancer cell lines. This data provides a baseline for assessing the potential anti-tumor efficacy of (±)-Sinactine.

| Compound/Derivative | Cell Line | Cancer Type | IC50 Value | Reference |

| Sinomenine | PC-3 | Prostate Cancer | ~121.4 nM | [1][4][5] |

| Sinomenine | DU-145 | Prostate Cancer | ~121.4 nM | [1][4][5] |

| Sinomenine Hydrochloride | MDA-MB-231 | Breast Cancer | 1.33 mM | [4] |

| Sinomenine Hydrochloride | MCF-7 | Breast Cancer | 1.51 mM | [4] |

| Sinomenine | NCI-H460 | Lung Cancer | 607.1 μM | [3] |

| Sinomenine Hydrochloride | H1819 | Lung Cancer | 50 μM | [3] |

| Sinomenine Hydrochloride | H1975 | Lung Cancer | 200 μM | [3] |

| Sinomenine | SW1116 | Colon Carcinoma | 11.75 mM (24h), 9.85 mM (48h), 7.91 mM (72h) | [6] |

| Sinomenine | HGC-27 | Gastric Cancer | 372.60 μM | [7] |

| Sinomenine | SGC-7901 | Gastric Cancer | 284.40 μM | [7] |

| Sinomenine | BGC-803 | Gastric Cancer | 279.70 μM | [7] |

| Sinomenine Derivative 6e | MCF-7 | Breast Cancer | 14.86 μM | [8] |

| Sinomenine Derivative 6e | Hela | Cervical Cancer | 13.28 μM | [8] |

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the determination of the IC50 value of a test compound against adherent cancer cells.

Materials:

-

Test compound ((±)-Sinactine)

-

Adherent cancer cell line of interest

-

96-well plates

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 1,000-10,000 cells/well in 100 μL of complete medium and incubate overnight.[1]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 μL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: Add 10 μL of MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.[1]

-

Formazan Solubilization: Carefully remove the medium and add 150 μL of DMSO to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Anti-tumor Activity

Sinomenine has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[1][9][10] Inhibition of this pathway can lead to apoptosis and autophagy in cancer cells.[9]

References

- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Immunosuppressive and anti-inflammatory activities of sinomenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Bioactivities and Mechanisms of Action of Sinomenine and Its Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactivities and Mechanisms of Action of Sinomenine and Its Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sinomenine, a COX-2 inhibitor, induces cell cycle arrest and inhibits growth of human colon carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sinomenine sensitizes human gastric cancer cells to cisplatin through negative regulation of PI3K/AKT/Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, Biological Evaluation and Silico Prediction of Novel Sinomenine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sinomenine inhibits the growth of melanoma by enhancement of autophagy via PI3K/AKT/mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

An In-depth Technical Guide to the Discovery and History of (±)-Sinactine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(±)-Sinactine is a naturally occurring tetrahydroprotoberberine (THPB) alkaloid that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, history, and key scientific findings related to (±)-Sinactine. It details its natural sources, chemical synthesis, physicochemical properties, and putative pharmacological targets. This document aims to serve as a foundational resource for researchers and professionals in drug development by consolidating available data, outlining experimental methodologies, and visualizing key pathways to facilitate further investigation into the therapeutic potential of this compound.

Discovery and History

(±)-Sinactine, a member of the isoquinoline alkaloid family, was first identified as a natural product isolated from various species of the Corydalis genus (Papaveraceae family). Plants of this genus have a long history of use in traditional medicine, which has spurred phytochemical investigations leading to the discovery of numerous alkaloids, including Sinactine.

Initial reports of Sinactine emerged from studies on the alkaloidal content of Corydalis species. For instance, research on Corydalis meifolia and Corydalis marschalliana documented the presence of (±)-Sinactine among other tetrahydroprotoberberines.[1][2] These early studies were crucial in establishing the natural origin of Sinactine and laid the groundwork for its chemical characterization and synthesis. The isolation of (+)-Sinactine from Corydalis meifolia was reported in the early 1980s, contributing to the growing library of known THPB alkaloids.[1]

Physicochemical and Spectroscopic Data

(±)-Sinactine, also known as Tetrahydroepiberberine, possesses the chemical formula C₂₀H₂₁NO₄.[3][4] Below is a summary of its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₁NO₄ | [3][4] |

| Molecular Weight | 339.39 g/mol | [3][4] |

| CAS Number | 38853-67-7 | [3] |

| Appearance | Crystalline solid | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

Table 2: Spectroscopic Data for (-)-Sinactine

| Spectroscopy Type | Key Data Points |

| ¹H NMR (CDCl₃, 400 MHz) | δ 6.75 (s, 1H), 6.61 (s, 1H), 6.58 (s, 1H), 5.91 (d, J = 1.2 Hz, 1H), 5.90 (d, J = 1.2 Hz, 1H), 4.19 (d, J = 15.6 Hz, 1H), 3.85 (s, 3H), 3.84 (s, 3H), 3.55 (d, J = 15.6 Hz, 1H), 3.20-3.11 (m, 1H), 3.05-2.97 (m, 1H), 2.75-2.60 (m, 2H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 146.5, 146.0, 145.8, 145.4, 128.8, 127.3, 122.9, 111.4, 108.3, 108.2, 100.9, 59.9, 56.1, 51.9, 47.7, 29.2 |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₂₀H₂₂NO₄⁺ [M+H]⁺: 340.1543, Found: 340.1549 |

Note: The data presented is for the (-)-enantiomer and is expected to be identical for the racemic mixture.

Experimental Protocols

Isolation from Natural Sources

The following is a general protocol for the isolation of (±)-Sinactine from Corydalis species, based on common alkaloid extraction techniques.

Protocol 3.1: Alkaloid Extraction and Isolation

-

Plant Material Preparation: Dried and powdered aerial parts of the Corydalis plant are macerated with methanol at room temperature for an extended period (e.g., 72 hours).

-

Extraction: The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is dissolved in a weak acidic solution (e.g., 5% HCl) and filtered. The acidic solution is then washed with a non-polar solvent (e.g., diethyl ether) to remove neutral and acidic compounds.

-

Alkaloid Precipitation: The acidic aqueous layer is basified with a strong base (e.g., ammonium hydroxide) to a pH of approximately 9-10 to precipitate the crude alkaloids.

-

Chromatographic Separation: The crude alkaloid mixture is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform and methanol).

-

Purification: Fractions containing compounds with similar TLC profiles to a Sinactine standard are collected and further purified by preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC) to yield pure (±)-Sinactine.

Total Synthesis

The total synthesis of (-)-Sinactine has been achieved, and a similar pathway can be utilized for the racemic mixture. The following is a summary of a reported synthetic route.[5]

Protocol 3.2: Total Synthesis of (-)-Sinactine

-

Starting Materials: Commercially available disubstituted phenylethylamine and disubstituted benzaldehyde are used as the initial building blocks.[5]

-

Formation of Secondary Amine Hydrochloride: An efficient and sustainable synthesis of the secondary amine hydrochloride is achieved via a fully continuous flow process.[5]

-

Construction of the Dihydroprotoberberine Core: A Pictet-Spengler reaction followed by a Friedel-Crafts hydroxyalkylation/dehydration cascade is employed to construct the tetracyclic dihydroprotoberberine core structure.[5]

-

Enantioselective Hydrogenation: In the final step for the chiral synthesis, an Iridium-catalyzed enantioselective hydrogenation is used to introduce the desired stereochemistry at the C-14 position, yielding (-)-Sinactine.[5] For the racemic mixture, a non-chiral hydrogenation catalyst would be used.

Dopamine and Sigma Receptor Binding Assays

The following are generalized protocols for determining the binding affinity of (±)-Sinactine to dopamine and sigma receptors.

Protocol 3.3: Dopamine D₂ Receptor Binding Assay

-

Membrane Preparation: Rat striatal tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer.

-

Binding Reaction: The membrane preparation is incubated with a radiolabeled dopamine D₂ receptor ligand (e.g., [³H]spiperone or [³H]raclopride) and varying concentrations of (±)-Sinactine.

-

Incubation and Termination: The reaction mixtures are incubated at a specific temperature (e.g., 25°C) for a set time to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled D₂ receptor antagonist (e.g., haloperidol). Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) of (±)-Sinactine is determined by analyzing the competition binding data using non-linear regression analysis.

Protocol 3.4: Sigma-1 (σ₁) and Sigma-2 (σ₂) Receptor Binding Assays

-

Membrane Preparation: Guinea pig brain membranes (for σ₁) or rat liver membranes (for σ₂) are prepared by homogenization and centrifugation.

-

Binding Reaction: For σ₁ receptor binding, membranes are incubated with a σ₁-selective radioligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of (±)-Sinactine. For σ₂ receptor binding, a non-selective radioligand like [³H]DTG is used in the presence of a masking agent (e.g., (+)-pentazocine) to block the σ₁ sites.

-

Incubation and Termination: The assays are incubated to equilibrium and terminated by rapid filtration.

-

Quantification and Data Analysis: Radioactivity is quantified, and non-specific binding is determined using a high concentration of an unlabeled sigma ligand (e.g., haloperidol). Ki values are calculated from the competition binding curves.

Signaling Pathways and Mechanism of Action

While specific studies on the signaling pathways directly modulated by (±)-Sinactine are limited, its classification as a tetrahydroprotoberberine alkaloid provides strong indications of its likely mechanism of action. THPBs are known to interact with central nervous system receptors, primarily dopamine and sigma receptors.

Dopamine Receptor Pathway: THPBs often exhibit a mixed pharmacology at dopamine receptors, acting as antagonists at D₂-like receptors and as agonists or partial agonists at D₁-like receptors. This dual action can modulate dopaminergic neurotransmission, which is critical in regulating motor control, motivation, and reward.

Sigma Receptor Pathway: Sigma receptors, particularly the σ₁ and σ₂ subtypes, are intracellular chaperones involved in cellular stress responses, ion channel modulation, and cell survival. Ligands for sigma receptors can influence a variety of downstream signaling cascades, including those involved in neuroprotection and cancer cell proliferation.

Visualizations

Caption: Total Synthesis Workflow for (±)-Sinactine.

References

- 1. The alkaloids of Corydalis meifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alkaloids from Corydalis marschalliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetrahydroepiberberine, Sinactine | 38853-67-7 [chemicalbook.com]

- 4. (+-)-Sinactine | C20H21NO4 | CID 5321317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Total Synthesis of (-)-Canadine, (-)-Rotundine, (-)-Sinactine, and (-)-Xylopinine Using a Last-Step Enantioselective Ir-Catalyzed Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

(±)-Sinactine Analogues and Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

(±)-Sinactine, a tetrahydroprotoberberine alkaloid, presents a compelling scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential mechanisms of action of (±)-Sinactine analogues and derivatives. Drawing upon research on structurally related protoberberine and tetrahydroprotoberberine alkaloids, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore this promising class of compounds. The guide details synthetic methodologies, summarizes quantitative biological activity data, and visualizes key signaling pathways potentially modulated by these compounds, offering a roadmap for future research and development in this area.

Introduction

Isoquinoline alkaloids are a diverse and abundant class of natural products that have historically been a rich source of therapeutic agents.[1] Within this class, the tetrahydroprotoberberine alkaloids, characterized by a tetracyclic ring system, have garnered significant attention for their wide range of pharmacological activities. (±)-Sinactine is a member of this family, and its structural core offers a versatile platform for synthetic modification to generate novel analogues and derivatives with potentially enhanced or novel biological activities.

While direct and extensive research on a wide array of (±)-Sinactine analogues is not yet broadly published, a substantial body of work on closely related compounds, such as berberine, palmatine, and tetrahydropalmatine, provides valuable insights into the structure-activity relationships (SAR) and potential therapeutic applications of this scaffold. This guide synthesizes this information to provide a predictive framework for the rational design and investigation of novel (±)-Sinactine derivatives.

Synthetic Methodologies

The synthesis of the tetrahydroprotoberberine core, and by extension, (±)-Sinactine analogues, can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution patterns on the aromatic rings and the stereochemical outcome at the chiral centers.

Key Synthetic Strategies

A concise asymmetric total synthesis of (-)-Sinactine has been accomplished in three steps, providing a foundational method for generating enantiomerically pure analogues.[2] The general strategies applicable to the synthesis of protoberberine and tetrahydroprotoberberine alkaloids, which can be adapted for (±)-Sinactine analogues, include:

-

Pictet-Spengler Reaction: This is a cornerstone reaction in the synthesis of tetrahydroisoquinolines, which are key intermediates for building the tetracyclic core of Sinactine. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization.[3][4][5]

-

Bischler-Napieralski Reaction: This method is used to form the dihydroisoquinoline ring system, another crucial intermediate. It involves the cyclization of a β-phenylethylamide using a dehydrating agent.

-

Palladium-Catalyzed Coupling Reactions: Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, offer efficient ways to introduce a variety of substituents onto the aromatic rings of the Sinactine core, allowing for the exploration of a wide chemical space.

-

C-H Functionalization: Direct functionalization of C-H bonds is an increasingly popular and efficient strategy for modifying complex molecules like alkaloids, enabling the introduction of functional groups at positions that are difficult to access through traditional methods.

Experimental Protocol: Pictet-Spengler Reaction for Tetrahydro-β-Carboline Synthesis (A Model System)

The following is a general protocol for the Pictet-Spengler reaction, which can be adapted for the synthesis of tetrahydroisoquinoline intermediates relevant to (±)-Sinactine analogues. This protocol is based on the synthesis of tetrahydro-β-carbolines.[4]

Materials:

-

Tryptamine derivative (1 equivalent)

-

Aldehyde or ketone (1-1.2 equivalents)

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) as solvent and catalyst

-

Anhydrous sodium sulfate

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

To a solution of the tryptamine derivative in HFIP, add the aldehyde or ketone.

-

Reflux the reaction mixture for the appropriate time (typically a few hours to 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the HFIP under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired tetrahydro-β-carboline product.

Biological Activities and Structure-Activity Relationships (SAR)

The biological activities of tetrahydroprotoberberine alkaloids are diverse and significantly influenced by the substitution patterns on the aromatic rings and at the C-13 position. Studies on berberine and palmatine analogues provide a strong foundation for predicting the potential activities of (±)-Sinactine derivatives.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of berberine and its derivatives against various cancer cell lines.[1][2][6][7] Modifications at the 9-O-position and the C-13 position of the berberine scaffold have been shown to significantly enhance cytotoxic activity.[6][7]

Table 1: Anticancer Activity of 9-O-Substituted Berberine Derivatives against HL-60 and HeLa Cell Lines [2][6]

| Compound | R Group at 9-O-position | HL-60 IC₅₀ (µM) | HeLa IC₅₀ (µM) |

| Berberine | - | >200 | >200 |

| 3 | -(CH₂)₃Br | 0.7 | 36.0 |

| 4 | Ciprofloxacin moiety | 16.7 | >200 |

Table 2: Anticancer Activity of 13-Alkyl Berberine and Palmatine Analogues [7]

| Compound | Parent Alkaloid | R Group at C-13 | SMMC7721 IC₅₀ (µM) | 7701QGY IC₅₀ (µM) |

| Berberine | - | H | >50 | >50 |

| Palmatine | - | H | >50 | >50 |

| 4a | Berberine | n-Hexyl | 1.84 ± 0.16 | 0.52 ± 0.08 |

| 4b | Berberine | n-Octyl | 1.12 ± 0.11 | 0.31 ± 0.04 |

| 4c | Palmatine | n-Hexyl | 0.03 ± 0.01 | 0.05 ± 0.01 |

| 4d | Palmatine | n-Octyl | 0.02 ± 0.01 | 0.04 ± 0.01 |

The data suggests that increasing the lipophilicity at the C-13 position with alkyl chains significantly enhances the anticancer activity.

Antimicrobial Activity

Berberine is well-known for its antimicrobial properties. Derivatives with substitutions at the C-13 position have shown potent activity against a range of bacteria, including resistant strains.[8][9]

Table 3: Antimicrobial Activity (MIC, µM) of 13-Substituted Berberine Derivatives [8]

| Compound | R Group at C-13 | S. aureus | B. cereus | C. albicans |

| Berberine | H | >100 | >100 | >100 |

| Derivative 1 | -(CH₂)₂-Ph | 6.25 | 3.12 | 6.25 |

| Derivative 2 | -(CH₂)₃-Ph | 3.12 | 3.12 | 3.12 |

These findings indicate that the introduction of lipophilic aromatic moieties at the C-13 position can confer significant antimicrobial activity.

Potential Signaling Pathways

The pharmacological effects of tetrahydroprotoberberine alkaloids are often mediated through their interaction with various cellular signaling pathways. Research on tetrahydropalmatine (THP), a close structural analogue of sinactine, has implicated several key pathways in its mechanism of action.[10][11][12] These pathways represent promising areas of investigation for understanding the biological effects of (±)-Sinactine analogues.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immune responses, and cell survival.[13][14] Dysregulation of this pathway is implicated in numerous diseases, including cancer and inflammatory disorders. THP has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[10]

Caption: Potential inhibition of the NF-κB signaling pathway by (±)-Sinactine analogues.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[15][16][17][18] Aberrant MAPK signaling is a hallmark of many cancers. THP has been shown to promote myoblast differentiation through the activation of p38MAPK.[11]

Caption: Potential modulation of the MAPK signaling pathway by (±)-Sinactine analogues.

Conclusion and Future Directions

The structural core of (±)-Sinactine represents a promising starting point for the development of novel therapeutics. While direct research on a broad range of its analogues is in its early stages, the wealth of data on related tetrahydroprotoberberine alkaloids, particularly berberine, palmatine, and tetrahydropalmatine, provides a strong rationale for its further investigation.

Future research should focus on the systematic synthesis of (±)-Sinactine analogues with diverse substitution patterns on the aromatic rings and at the C-13 position. High-throughput screening of these compounds against a panel of cancer cell lines and microbial strains will be crucial for identifying lead candidates. Subsequent mechanistic studies should then aim to elucidate the specific molecular targets and signaling pathways modulated by the most active compounds. The development of a comprehensive SAR for (±)-Sinactine derivatives will be instrumental in guiding the optimization of their potency, selectivity, and pharmacokinetic properties, ultimately paving the way for potential clinical applications.

References

- 1. Design, synthesis, and anticancer activity of novel berberine derivatives prepared via CuAAC “click” chemistry as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Anticancer Activity of Novel 9-O-Substituted Berberine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Cytotoxicity Evaluation of 13-n-Alkyl Berberine and Palmatine Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of the Antibacterial Activities of 13-Substituted Berberine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of the Antibacterial Activities of 13-Substituted Berberine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tetrahydropalmatine promotes myoblast differentiation through activation of p38MAPK and MyoD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]

- 13. NF-κB - Wikipedia [en.wikipedia.org]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. MAPK signaling pathway | Abcam [abcam.com]

- 16. MAPK signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. cusabio.com [cusabio.com]

- 18. ERK/MAPK signalling pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

(±)-Sinactine and its Congeners: A Technical Guide to Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor Binding Affinity of Tetrahydroprotoberberine Alkaloids

The primary targets for THPB alkaloids include dopamine, serotonin, and sigma receptors. The binding affinities of these compounds are typically determined through competitive radioligand binding assays and are expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium.

The following table summarizes the receptor binding affinities (Ki, in nM) for (±)-stepholidine and its C10 alkoxy analogues at various dopamine and sigma receptors.[1][2]

| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | σ1 (Ki, nM) | σ2 (Ki, nM) |

| (±)-Stepholidine (1) | 5.6 | 115.5 | 101 | >10,000 | 54 |

| C10 Methoxy analogue (10) | - | - | 30 | - | - |

| C10 Ethoxy analogue (11) | - | - | - | - | - |

Note: A lower Ki value indicates a higher binding affinity.

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinity for THPB alkaloids is predominantly achieved through in vitro radioligand binding assays. This technique measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

General Protocol Outline

A standard competitive radioligand binding assay involves the following steps:

-

Membrane Preparation : Cell membranes expressing the receptor of interest are prepared from cultured cells (e.g., CHO or HEK293 cells stably expressing the human dopamine receptor subtype) or from tissue homogenates.[3][4] The protein concentration of the membrane preparation is determined using a standard protein assay.

-

Assay Setup : The assay is typically conducted in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [³H]-Spiperone for D2/D3 receptors), and varying concentrations of the unlabeled test compound (the competitor).[3][4]

-

Incubation : The assay plates are incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.[4]

-

Separation of Bound and Free Radioligand : After incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.[4][5]

-

Radioactivity Measurement : The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand. The radioactivity trapped on the filters is then measured using a liquid scintillation counter.[3]

-

Data Analysis : The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound. These data are then fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Workflow Diagram

Signaling Pathways of Relevant Receptors

The pharmacological effects of THPB alkaloids are mediated through the activation or inhibition of specific intracellular signaling cascades following receptor binding. The primary receptors implicated are G-protein coupled receptors (GPCRs).

Dopamine Receptor Signaling

Dopamine receptors are divided into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).

-

D1-like Receptors : These receptors are typically coupled to Gs/olf proteins, which activate adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, modulating neuronal excitability and gene expression.[6][7][8]

-

D2-like Receptors : These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in cAMP levels.[9][10][11] They can also activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels.[11]

Serotonin 5-HT1A Receptor Signaling

The 5-HT1A receptor is a subtype of serotonin receptor that is also coupled to Gi/o proteins.[12][13] Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[12][13] Similar to D2-like receptors, 5-HT1A receptor activation can also lead to the opening of GIRK channels, causing hyperpolarization and reduced neuronal firing.[13]

Adrenergic Receptor Signaling

THPB alkaloids may also interact with adrenergic receptors.

-

α1-Adrenergic Receptors : These receptors are coupled to Gq proteins.[14][15] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[14][15]

-

α2-Adrenergic Receptors : These receptors are coupled to Gi proteins and share a similar signaling pathway with D2-like and 5-HT1A receptors, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[16][17][18]

Conclusion

While direct quantitative receptor binding data for (±)-sinactine remains to be elucidated, the extensive research on related THPB alkaloids, particularly (±)-stepholidine, provides a strong foundation for understanding its potential pharmacological profile. This class of compounds demonstrates significant affinity for dopamine and sigma receptors, with potential interactions at serotonergic and adrenergic receptors as well. The methodologies and signaling pathway information detailed in this guide offer a comprehensive framework for researchers to design and interpret studies aimed at characterizing the receptor binding and functional activity of (±)-sinactine and other novel THPB derivatives. Further investigation into the specific binding profile of (±)-sinactine is warranted to fully understand its therapeutic potential.

References

- 1. TETRAHYDROPROTOBERBERINE ALKALOIDS WITH DOPAMINE AND σ RECEPTOR AFFINITY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lehman.edu [lehman.edu]

- 3. benchchem.com [benchchem.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 11. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 16. Alpha(2)-adrenergic receptor signalling in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 18. Alpha-2 Adrenergic Receptors - Life Science Products [stressmarq.com]

(±)-Sinactine: A Comprehensive Technical Review of In Vitro and In Vivo Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)-Sinactine, also known as (±)-tetrahydropalmatine (THP), is a racemic isoquinoline alkaloid isolated from plants of the Corydalis and Stephania genera. It has a long history of use in traditional Chinese medicine for its analgesic and sedative properties. Modern pharmacological research has identified the levorotatory enantiomer, l-tetrahydropalmatine (l-THP), as the primary pharmacologically active component. This technical guide provides a comprehensive overview of the in vitro and in vivo effects of (±)-Sinactine, with a focus on the well-characterized actions of its active l-enantiomer, which is a key determinant of the racemate's overall pharmacological profile.

In Vitro Effects

The in vitro effects of (±)-Sinactine are predominantly attributed to the activity of l-tetrahydropalmatine (l-THP), which acts as an antagonist at multiple monoaminergic receptors. Its primary mechanism of action involves the blockade of dopamine D1 and D2 receptors.[1] Additionally, l-THP exhibits affinity for dopamine D3, various serotonin (5-HT), and adrenergic receptors.[1][2]

Quantitative In Vitro Data: Receptor Binding Affinities of l-Tetrahydropalmatine

The following table summarizes the receptor binding affinities of l-THP, the active enantiomer of (±)-Sinactine.

| Receptor Target | Ligand | Species | Assay Type | K_i_ (nM) | IC_50_ (nM) | Reference |

| Dopamine D1 | l-THP | Rat | Radioligand Binding | 124 | 166 | [1] |

| Dopamine D2 | l-THP | Rat | Radioligand Binding | 388 | 1400 | [1] |

| Dopamine D3 | l-THP | Human | Radioligand Binding | - | 3300 | [1] |

| Serotonin 5-HT_1A_ | l-THP | Human | Radioligand Binding | >50% inhibition at 10µM | - | [2] |

| Serotonin 5-HT_1D_ | l-THP | Human | Radioligand Binding | >50% inhibition at 10µM | - | [2] |

| Serotonin 5-HT_4_ | l-THP | Human | Radioligand Binding | >50% inhibition at 10µM | - | [2] |

| Serotonin 5-HT_7_ | l-THP | Human | Radioligand Binding | >50% inhibition at 10µM | - | [2] |

| Adrenergic α_1A_ | l-THP | Human | Radioligand Binding | >50% inhibition at 10µM | - | [2] |

| Adrenergic α_2A_ | l-THP | Human | Radioligand Binding | >50% inhibition at 10µM | - | [2] |

Note: Data for (±)-Sinactine (racemic mixture) is limited; the presented data for l-THP is considered representative of the racemate's primary pharmacological activity.

In Vivo Effects

The in vivo effects of (±)-Sinactine and its active enantiomer, l-THP, have been investigated in various animal models, demonstrating analgesic, sedative, and potential anti-addictive properties.

Analgesic Effects

(±)-Sinactine has been shown to possess significant analgesic properties. Studies using l-THP demonstrate its efficacy in models of inflammatory and neuropathic pain.[3][4]

Sedative and Locomotor Effects

At higher doses, (±)-Sinactine induces sedation and a decrease in spontaneous locomotor activity.[5] This is consistent with its dopamine receptor antagonist properties.

Anti-Addictive Potential

l-THP has shown promise in preclinical models of drug addiction. It has been found to reduce methamphetamine self-administration and prevent reinstatement of drug-seeking behaviors in rats.[6]

Quantitative In Vivo Data

| Animal Model | Compound | Dose Range | Route of Administration | Observed Effect | Reference |

| Rat (Inflammatory Pain) | THP | 2.5, 5, 10 mg/kg | Intraperitoneal (i.p.) | Alleviation of mechanical allodynia and heat hyperalgesia. | [3] |

| Rat (Neuropathic Pain) | l-THP | Not specified | Not specified | Alleviation of mechanical and thermal allodynia. | [4] |

| Mouse (Locomotor Activity) | l-THP | 6.25, 12.5, 18.75 mg/kg | Intragastric (i.g.) | Dose-dependent prevention of oxycodone-induced locomotor sensitization. | [7] |

| Rat (Methamphetamine Self-Administration) | l-THP | 1.25, 2.50, 5.00 mg/kg | Intraperitoneal (i.p.) | Decreased methamphetamine self-administration. | [6] |

| Rat (Methamphetamine-induced Hyperlocomotion) | l-THP | 10, 15 mg/kg | Not specified | Inhibition of methamphetamine-induced hyperlocomotion. | [8] |

| Mouse (Anxiolytic Effects) | dl-THP | 0.5-10 mg/kg | Oral | Increased time spent in open arms of elevated plus-maze, indicative of anxiolytic effect. | [5] |

Experimental Protocols

In Vitro: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (K_i_) of a test compound for a specific receptor.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., dopamine D1, D2).

-

Radioligand specific for the receptor (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone for D2).

-

Test compound ((±)-Sinactine or its enantiomers).

-

Incubation buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium (incubation time and temperature are receptor-dependent).

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC_50_ value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Convert the IC_50_ value to a K_i_ value using the Cheng-Prusoff equation.

In Vivo: Hot Plate Test for Analgesia

Objective: To assess the central analgesic activity of a compound in rodents.[9]

Apparatus:

-

Hot plate analgesiometer with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).[10]

-

A transparent cylinder to confine the animal to the hot plate surface.[9]

Procedure:

-

Acclimatize the animals to the testing environment.

-

Determine the baseline latency to a pain response (e.g., paw licking, jumping) by placing each animal on the hot plate. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

-

Administer the test compound ((±)-Sinactine) or vehicle to the animals via the desired route (e.g., i.p., oral).

-

At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), place the animals back on the hot plate and record the latency to the pain response.

-

An increase in the latency period compared to the baseline and vehicle-treated group indicates an analgesic effect.

In Vivo: Locomotor Activity Test

Objective: To measure spontaneous locomotor activity and assess the sedative or stimulant effects of a compound.[11]

Apparatus:

-

Locomotor activity chambers equipped with infrared beams to automatically detect movement.[11]

-

The chambers are typically clear plastic boxes placed within a monitoring system.[11]

Procedure:

-

Acclimatize the animals to the testing room for at least 30-60 minutes before the experiment.[12]

-

Administer the test compound ((±)-Sinactine) or vehicle.

-

Immediately place the animal into the locomotor activity chamber.

-

Record the locomotor activity (e.g., total distance traveled, number of beam breaks) for a specified duration (e.g., 60 minutes).[7]

-

Data is collected and analyzed by a computer system connected to the activity monitors.

-

A decrease in locomotor activity compared to the vehicle-treated group suggests a sedative effect, while an increase suggests a stimulant effect.

Signaling Pathways and Experimental Workflows

References

- 1. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Levo-tetrahydropalmatine ameliorates neuropathic pain by inhibiting the activation of the Clec7a-MAPK/NF-κB-NLRP3 inflammasome axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anxiolytic-like action of orally administered dl-tetrahydropalmatine in elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. L-tetrahydropalmatine inhibits methamphetamine-induced locomotor activity via regulation of 5-HT neuronal activity and dopamine D3 receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hot plate test - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. va.gov [va.gov]

- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]